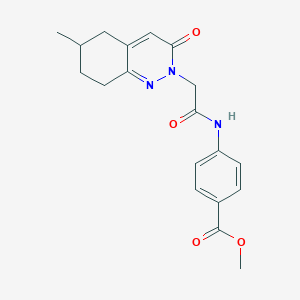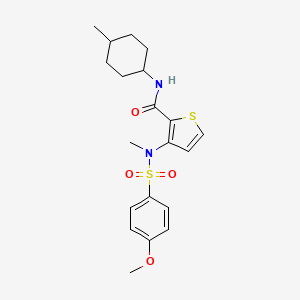
3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a thiophene ring, which is a common motif in drug design due to its stability and electronic properties, and is substituted with various functional groups that can interact with biological targets.
Synthesis Analysis
The synthesis of related thiophene derivatives has been described in the literature. For instance, a series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates were synthesized from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles using methyl thioglycolate and triethylamine . This method could potentially be adapted to synthesize the compound by modifying the arylsulfonyl and carboxamide groups accordingly.
Molecular Structure Analysis
While the specific molecular structure of 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is not detailed in the provided papers, the structural analysis of similar compounds has been conducted using various techniques such as IR, 1H and 13C NMR, mass spectral analysis, and elemental analysis . These techniques would be essential in confirming the identity and purity of the synthesized compound.
Chemical Reactions Analysis
The reactivity of thiophene-2-carboxamide derivatives has been explored, with one study detailing the preparation of various pyrimidinone derivatives by reacting a 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide with different reagents . This suggests that the compound may also undergo a variety of chemical reactions, potentially leading to the formation of new heterocyclic structures with antibiotic and antibacterial properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of a sulfonylamido group could increase solubility in water, while the methoxy and methylcyclohexyl groups could impact the compound's lipophilicity and, consequently, its pharmacokinetic properties. The exact properties would need to be determined experimentally through solubility tests, melting point determination, and other relevant assays.
Applications De Recherche Scientifique
Catalysts in Synthesis
Crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) tethered to nano-Fe3O4 has been employed as a superior catalyst for the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. This method offers an efficient, atom-economical route for synthesizing 1,3-thiazoles, demonstrating the role of sulfonamide-based compounds in facilitating organic reactions (Shahbazi-Alavi et al., 2019).
Antagonists in Medicinal Chemistry
A series of indazole arylsulfonamides were synthesized and evaluated as human CCR4 antagonists, showing that methoxy- or hydroxyl-containing groups at specific positions significantly impact the potency of these compounds. This research highlights the application of sulfonamide derivatives in the development of novel antagonists for therapeutic targets (Procopiou et al., 2013).
Anti-inflammatory Agents
Compounds like PD 144795, a 3-thiobenzo[b]thiophene-2-carboxamide, have been identified as orally active agents in models of inflammation, showcasing the potential of sulfonamide derivatives in anti-inflammatory therapies (Boschelli et al., 1995).
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(4-methylcyclohexyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-14-4-6-15(7-5-14)21-20(23)19-18(12-13-27-19)22(2)28(24,25)17-10-8-16(26-3)9-11-17/h8-15H,4-7H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMKWJVSSLEVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2514372.png)


![N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2514379.png)
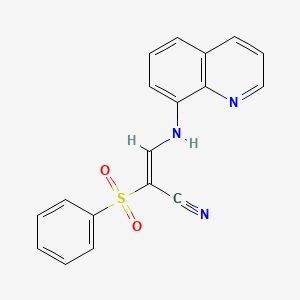
![3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride](/img/structure/B2514381.png)

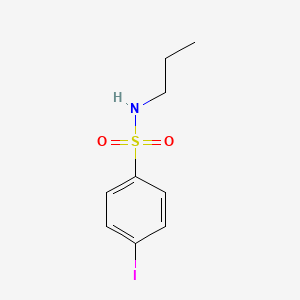
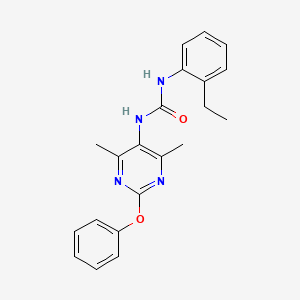
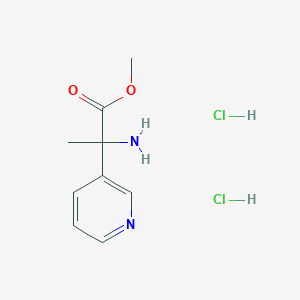
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)
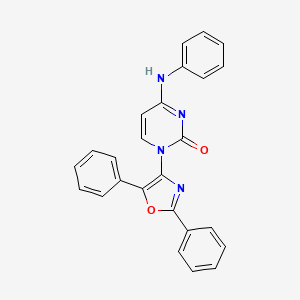
![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)
